Ethyl 2-(2,2,2-trifluoroacetamido)acetate
Overview
Description
Ethyl 2-(2,2,2-trifluoroacetamido)acetate is an organic compound with the molecular formula C6H8F3NO3 It is a derivative of trifluoroacetamide and is characterized by the presence of a trifluoromethyl group attached to an acetamido group, which is further connected to an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(2,2,2-trifluoroacetamido)acetate can be synthesized through a multi-step process. One common method involves the reaction of ethyl bromoacetate with 2,2,2-trifluoroacetamide in the presence of a base such as sodium hydride. The reaction typically takes place in an aprotic solvent like dimethylformamide at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,2,2-trifluoroacetamido)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.
Major Products Formed
Nucleophilic Substitution: The major products are substituted amides, thiol esters, or ethers, depending on the nucleophile used.
Hydrolysis: The major product is 2-(2,2,2-trifluoroacetamido)acetic acid.
Reduction: The major products are ethyl 2-(2,2,2-trifluoroacetamido)ethanol or ethyl 2-(2,2,2-trifluoroacetamido)amine.
Scientific Research Applications
Ethyl 2-(2,2,2-trifluoroacetamido)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique trifluoromethyl group makes it valuable in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions. Its trifluoromethyl group can serve as a probe in nuclear magnetic resonance (NMR) spectroscopy.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants
Mechanism of Action
The mechanism of action of ethyl 2-(2,2,2-trifluoroacetamido)acetate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors by increasing hydrophobic interactions and electronic effects. The compound can inhibit enzyme activity by forming stable complexes with the active site or by altering the enzyme’s conformation. Additionally, the ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets .
Comparison with Similar Compounds
Ethyl 2-(2,2,2-trifluoroacetamido)acetate can be compared with other similar compounds, such as:
Ethyl 2-(2,2,2-trifluoroacetamido)propionate: This compound has a similar structure but with a propionate ester instead of an acetate ester. It exhibits similar chemical reactivity but may have different biological activity due to the longer carbon chain.
Mthis compound: This compound has a methyl ester instead of an ethyl ester. It may have different solubility and reactivity properties due to the smaller ester group.
Ethyl 2-(2,2,2-trifluoroacetamido)butyrate: This compound has a butyrate ester instead of an acetate ester. .
This compound stands out due to its unique combination of a trifluoromethyl group and an ethyl ester, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[(2,2,2-trifluoroacetyl)amino]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO3/c1-2-13-4(11)3-10-5(12)6(7,8)9/h2-3H2,1H3,(H,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCDXJWEZHVZJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342335 | |
Record name | ethyl 2-[(2,2,2-trifluoroacetyl)amino]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
367-62-4 | |
Record name | ethyl 2-[(2,2,2-trifluoroacetyl)amino]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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